OrfamideA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

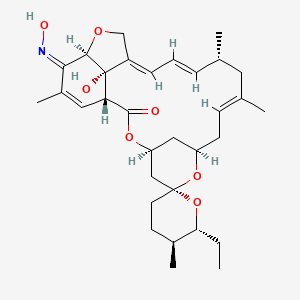

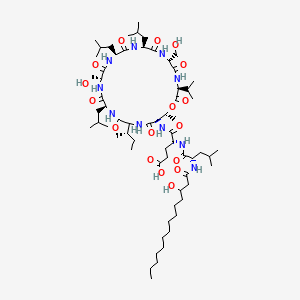

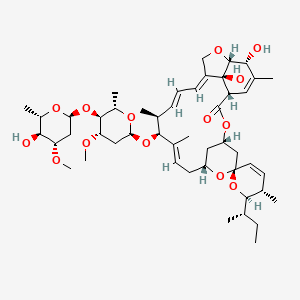

Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species. It is the name-sake compound of a group of structurally similar lipopeptides, the orfamide group. This group also contains orfamides B, C, D, E, F, G, H, J, K, L, and M, as well as poaeamides A and B . Orfamide A was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation .

準備方法

Orfamide A is synthesized by non-ribosomal peptide synthetases in Pseudomonas species. The initial extraction from Pseudomonas protegens Pf-5 involved a genomisotopic approach, which combines genomic analysis with isotope-guided fractionation . The structure of Orfamide A was determined using NMR spectroscopy and MS spectrometry . The stereochemistry was confirmed by Marfey’s analysis and chiral GC-MS . Industrial production methods include solid-phase peptide synthesis, which allows for efficient and mass production of Orfamide A .

化学反応の分析

Orfamide A undergoes various chemical reactions, including hydrolysis and esterification. Hydrolysis of Orfamide A followed by chiral GC analysis and Marfey’s analysis confirmed the amino acids’ configuration . The compound is cyclized by means of an ester bond between the C-terminal carbonyl and the hydroxyl side chain of D-alloThr3 . Common reagents used in these reactions include methanol, ethanol, DMF, and DMSO . Major products formed from these reactions include the hydrolyzed amino acids and the cyclized ester product .

科学的研究の応用

Orfamide A has a wide range of scientific research applications. It is used as a lipopeptide biosurfactant and has been shown to induce mortality in adult green peach aphids . Orfamide A also blocks appressoria formation in Magnaporthe oryzae isolates and reduces the number of sporulating blast lesions in Magnaporthe oryzae-infected plants .

作用機序

The mechanism of action of Orfamide A involves its interaction with cellular membranes. The compound disrupts membrane integrity, leading to cell lysis and death . Orfamide A targets the lipid bilayer of cell membranes, causing increased permeability and subsequent cell damage . The molecular pathways involved in this process include the disruption of membrane potential and the induction of oxidative stress .

類似化合物との比較

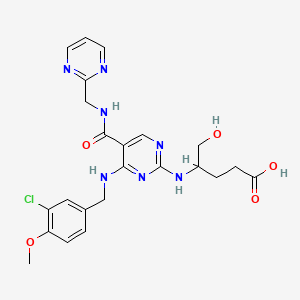

Orfamide A is part of a group of structurally similar lipopeptides, including orfamides B, C, D, E, F, G, H, J, K, L, and M, as well as poaeamides A and B . Compared to these similar compounds, Orfamide A is unique due to its specific amino acid sequence and stereochemistry . The corrected structure of Orfamide A includes a D-Leu5 and a 3R-hydroxy fatty acid tail, which distinguishes it from other orfamides .

特性

分子式 |

C64H114N10O17 |

|---|---|

分子量 |

1295.6 g/mol |

IUPAC名 |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43+,44-,45-,46-,47-,48+,49+,52-,53+,54+/m0/s1 |

InChIキー |

AFOLBAYDTRBYBA-AAYKRXRBSA-N |

異性体SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

正規SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814144.png)

![1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B10814159.png)

![(2E,4E,6E)-8-oxo-8-[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814163.png)